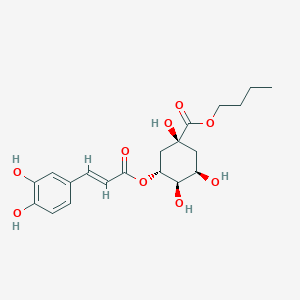
4-(Oxetan-3-yloxy)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzonitrile derivatives is well-documented in the provided literature. For instance, a novel series of benzonitrile derivatives have been synthesized as selective farnesyltransferase inhibitors using structure-based design . Another paper describes the synthesis of phthalocyanines substituted with benzonitrile groups, indicating the versatility of benzonitrile in forming complex structures . These examples suggest that the synthesis of "4-(Oxetan-3-yloxy)benzonitrile" would likely involve a multi-step process, potentially starting with the introduction of the oxetane ring onto a benzonitrile precursor.
Molecular Structure Analysis
The molecular structure of benzonitrile derivatives is crucial for their biological activity and physical properties. X-ray crystallography and molecular modeling have been used to determine the structures of these compounds . For example, the crystal structure and molecular modeling of a triazenyl benzoate derivative revealed insights into its stability and reactivity . Similarly, the structure of "4-(Oxetan-3-yloxy)benzonitrile" would be expected to influence its chemical and biological properties, and such analysis would likely require similar techniques.
Chemical Reactions Analysis
Benzonitrile derivatives undergo various chemical reactions, which are influenced by their substituents. The reaction of certain nitrile derivatives with benzaldehyde hydrazones leads to the formation of benzimidazolyl butyronitriles, indicating the reactivity of the nitrile group . Additionally, the trapping of oxonium ylides with Michael acceptors demonstrates the reactivity of benzonitrile derivatives in multi-component reactions . These studies suggest that "4-(Oxetan-3-yloxy)benzonitrile" could also participate in similar reactions, with the oxetane ring potentially affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzonitrile derivatives are influenced by their molecular structure. For instance, the solubility of phthalocyanines in organic solvents is enhanced by the substitution of benzonitrile groups . The inclusion of reactants in the crystal structure of a benzonitrile derivative also affects its crystallization and, consequently, its physical properties . These findings imply that the physical and chemical properties of "4-(Oxetan-3-yloxy)benzonitrile" would be determined by its molecular structure, solubility, and potential for forming inclusion complexes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Pharmacology
- Development of Histamine H3 Antagonists: Research has identified compounds containing benzonitrile groups as potent non-imidazole histamine H3 antagonists, demonstrating significant in vitro activity and in vivo efficacy in rat models. This suggests potential applications in developing treatments for neurological and sleep disorders (Dvorak et al., 2005).
- Selective Androgen Receptor Modulators (SARMs): Novel benzonitrile derivatives have been developed as SARMs, showing anabolic effects on muscles and the central nervous system while maintaining neutral effects on the prostate, indicating potential for treating conditions like muscle wasting and osteoporosis (Aikawa et al., 2017).
Materials Science and Electrochemistry
- Improvements in Lithium-Ion Batteries: A specific benzonitrile compound has been used as an electrolyte additive to significantly enhance the cyclic stability and capacity retention of lithium nickel manganese oxide cathodes in high voltage lithium ion batteries (Huang et al., 2014).
Chemical Synthesis and Material Properties
- Corrosion Inhibition: Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acid mediums, offering a protective effect against corrosion, which is crucial for extending the lifespan of metal structures and components (Chaouiki et al., 2018).
- Liquid Crystal Displays: Synthesis of benzonitrile derivatives with specific structural features has led to materials that exhibit liquid crystalline behavior, suggesting applications in the development of displays and optical devices (Ahipa et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The oxetane ring, a component of “4-(Oxetan-3-yloxy)benzonitrile”, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives . Future research may continue to explore these properties and applications.
Eigenschaften
IUPAC Name |
4-(oxetan-3-yloxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c11-5-8-1-3-9(4-2-8)13-10-6-12-7-10/h1-4,10H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXAOSHVJHQPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701302701 | |
| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1349716-20-6 | |
| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1349716-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(3-oxetanyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701302701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B3027528.png)

![Tert-butyl 6-oxo-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B3027531.png)








